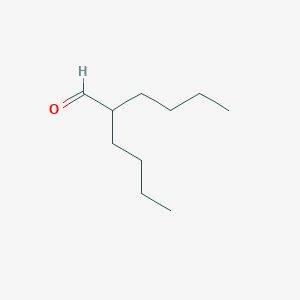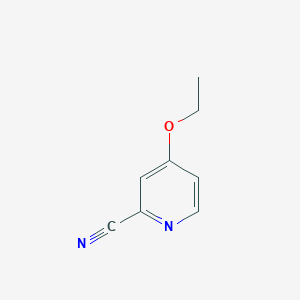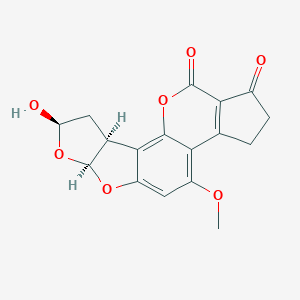
1,3-Dialiltetrametil disiloxano
Descripción general
Descripción
1,3-Diallyltetramethyldisiloxane is an organosilicon compound with the molecular formula C10H22OSi2. It is characterized by the presence of two allyl groups attached to a tetramethyldisiloxane backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Producción de Polímeros de Silicona
“1,3-Dialiltetrametil disiloxano” se utiliza como monómero en la producción de polímeros de silicona . Los polímeros de silicona tienen una amplia gama de aplicaciones, que incluyen su uso en selladores, adhesivos, lubricantes, medicina, utensilios de cocina y aislamiento.
Preparación de Otros Compuestos Organosilícicos
Este compuesto se utiliza como precursor para preparar otros compuestos organosilícicos . Los compuestos organosilícicos se utilizan a menudo en productos como adhesivos, selladores, recubrimientos repelentes al agua y dispositivos biomédicos.
Preparación de Polímeros No Acuosos
“this compound” se utiliza en la preparación de polímeros no acuosos . Este proceso se utiliza cuando el polímero no es soluble en agua, o cuando se utilizan catalizadores sensibles al agua.
Reactivo de Laboratorio
También se utiliza como reactivo de laboratorio . En este contexto, se puede utilizar en una variedad de reacciones químicas en entornos de investigación y desarrollo.
Mecanismo De Acción
Target of Action
1,3-Diallyltetramethyldisiloxane is a chemical intermediate
Action Environment
The action of 1,3-Diallyltetramethyldisiloxane, like other chemical intermediates, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it is classified as a flammable liquid and vapor, indicating that its stability and reactivity can be significantly affected by heat and open flames .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diallyltetramethyldisiloxane can be synthesized through the hydrosilylation of allyl compounds with tetramethyldisiloxane. The reaction typically involves the use of a platinum catalyst under controlled temperature and pressure conditions . The general reaction scheme is as follows:
(CH3
Propiedades
IUPAC Name |
[dimethyl(prop-2-enyl)silyl]oxy-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGWYJWMAKBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)O[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344774 | |
| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17955-81-6 | |
| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















